molecular formula C18H21NO4 B3037606 (S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid CAS No. 500770-68-3

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

Cat. No. B3037606
CAS RN: 500770-68-3
M. Wt: 315.4 g/mol
InChI Key: YDSAGJMVVUBPOK-HNNXBMFYSA-N
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Description

“(S)-2-[(tert-Butoxycarbonyl)aMino]-2-(naphthalen-1-yl)acetic acid” is a chemical compound with the molecular formula C17H19NO4 . It has a molecular weight of 301.33706 .

Scientific Research Applications

Fluorescence Derivatisation

  • A study by Frade et al. (2007) demonstrated the use of 3-(Naphthalen-1-ylamino)propanoic acid in the fluorescence derivatisation of amino acids, highlighting its applicability as a fluorescent derivatising reagent. The amino acid derivatives showed strong fluorescence, beneficial for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Enantioselective Sensing

  • Liu et al. (2008) synthesized a fluorescent scandium complex, useful for the enantioselective sensing of chiral amino alcohols. This compound has applications in accurately measuring the amount and enantiomeric excess of various amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Neuroexcitant Analog Synthesis

  • Pajouhesh et al. (2000) described the preparation of enantiomers of a neuroexcitant, an analogue of 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA), using tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI). This process involves synthesizing molecules with potential implications in neuroscientific research (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).

Amino Acid Derivative Synthesis

Vesicle Formation

  • Xu et al. (2009) explored the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, including the use of tert-butoxycarbonylamino groups. This finding is significant in the field of material science, particularly in the design and synthesis of novel vesicular structures (Xu, Wang, Zhao, Jiang, & Li, 2009).

Organometallic Compound Synthesis

  • Patra et al. (2012) synthesized diastereomers of a planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivative. This study indicates the potential use of (S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid in creating complex organometallic structures with potential medicinal applications (Patra, Merz, & Metzler-Nolte, 2012).

Microbial Activity Study

  • Pund et al. (2020) synthesized new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid and evaluated their anti-microbial activities. This research contributes to the understanding of the antimicrobial potential of derivatives of this compound (Pund, Saboo, Sonawane, Dukale, & Magare, 2020).

Chiral Separation

  • Chen et al. (2011) focused on the enantioseparation ability of chiral stationary phases using derivatives of this compound. This study highlights the compound's utility in analytical chemistry, particularly in chiral chromatography (Chen, Li, Xiao, Chen, Li, & Bai, 2011).

Hypotensive Agent Synthesis

  • Tandon et al. (2004) synthesized a series of 2-substituted aminomethyloxy naphthalenes and related compounds, exploring their potential as hypotensive agents. This demonstrates the compound's relevance in developing new pharmacological agents (Tandon, Singh, & Goswamy, 2004).

Catalytic Applications

Polymer Synthesis

  • Gao et al. (2003) reported on the synthesis and properties of amino acid-based polyacetylenes, providing insight into the use of this compound in polymer science (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSAGJMVVUBPOK-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149611
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500770-68-3
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500770-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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